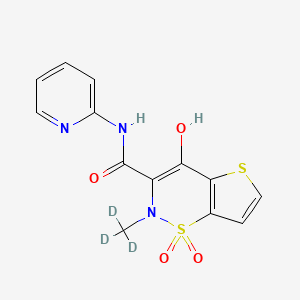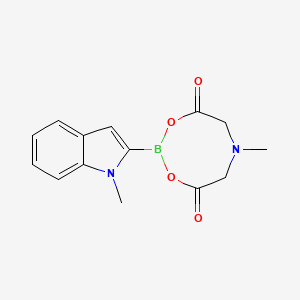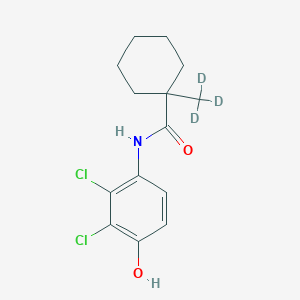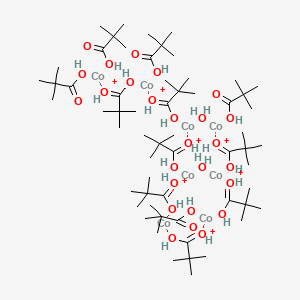
4-Acetoxyphenethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxyphenethyl acrylate, also known as 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by its liquid form, low viscosity, and suitability for use in UV adhesives and B-stageable adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl acrylate with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of acrylate monomers, including this compound, can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process is efficient, minimizes side products, and allows for high throughput production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetoxyphenethyl acrylate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Reaction with initiators to form polymers.
Common Reagents and Conditions
Esterification: Acetic anhydride, sulfuric acid, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Polymerization: Radical initiators such as benzoyl peroxide, UV light.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Formation of poly(this compound).
Wissenschaftliche Forschungsanwendungen
4-Acetoxyphenethyl acrylate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Employed in the production of UV adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 4-Acetoxyphenethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of adhesives and coatings. The molecular targets and pathways involved in its action include the formation of covalent bonds between the acrylate groups and the substrates, leading to the creation of strong and durable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenethyl acrylate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Phenyl acrylate: Lacks the ethyl and acetoxy groups.
Methyl 3-(4-hydroxyphenyl)acrylate: Contains a methoxy group instead of an acetoxy group.
Uniqueness
4-Acetoxyphenethyl acrylate is unique due to its acetoxy group, which enhances its reactivity and suitability for use in UV adhesives and coatings. This compound’s ability to form strong covalent bonds and cross-linked networks makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
926305-16-0 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-(4-acetyloxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3 |
InChI-Schlüssel |
UPRJCBCFGSJZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


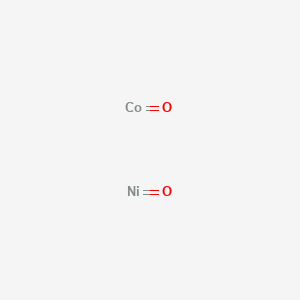
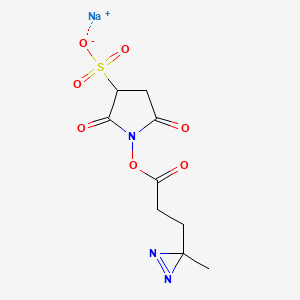

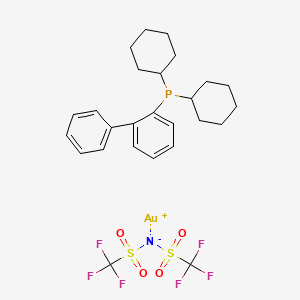
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
